molecular formula C13H18ClNO B1668061 Bupropion CAS No. 34911-55-2

Bupropion

Cat. No.: B1668061
CAS No.: 34911-55-2
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N
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Description

Bupropion is an atypical antidepressant first approved in 1988 as an immediate-release (IR) formulation, with a sustained-release (SR) version introduced in 1996 . Its primary mechanism involves dual inhibition of dopamine (DA) and norepinephrine (NE) reuptake, distinguishing it from selective serotonin reuptake inhibitors (SSRIs) . This compound also acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly α3β2 and α4β2 subtypes, contributing to its efficacy in smoking cessation . Its active metabolite, hydroxythis compound, plays a critical role in long-term noradrenergic effects, while weak dopaminergic activity underlies its mild central nervous system activation .

This compound is metabolized primarily by CYP2B6 and carbonyl reductases (CR), with significant interindividual variability due to genetic polymorphisms .

Preparation Methods

Traditional Synthetic Pathways for Bupropion Hydrochloride

Bromination of m-Chloropropiophenone

The synthesis of this compound hydrochloride traditionally begins with the bromination of m-chloropropiophenone. In this step, bromine (Br₂) reacts with the ketone substrate in dichloromethane (DCM) or chloroform to yield m-chloro-α-bromopropiophenone. Early methods employed stoichiometric bromine under reflux conditions, though this approach raised safety concerns due to bromine’s toxicity and corrosivity. Patent disclosures indicate that bromination in halogenated solvents achieves 85–90% conversion but generates significant waste (138 kg per kg of product). The reaction mechanism proceeds via electrophilic aromatic substitution, with the bromine attacking the carbonyl-adjacent carbon to form the α-bromo intermediate.

Amination with tert-Butylamine

The brominated intermediate undergoes nucleophilic substitution with tert-butylamine in a polar aprotic solvent such as N-methylpyrrolidinone (NMP). Excess tert-butylamine (3–5 equivalents) ensures complete displacement of the bromide ion, forming the free base of this compound. Early procedures required prolonged reflux (4–6 hours at 95°C) and subsequent extraction with diethyl ether, which posed flammability risks. The amination step typically achieves 70–75% yield, with tert-butylammonium bromide as a byproduct.

Hydrochloride Salt Formation

The free base is converted to this compound hydrochloride by treatment with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. Crystallization from ethyl acetate or ethanol yields the final product with ≥98% purity. However, traditional methods using 12 M HCl and diethyl ether for extraction introduced safety hazards and environmental liabilities due to solvent volatility and acid waste.

Advancements in Synthetic Methodologies

Solvent Substitution and Green Chemistry

Recent innovations prioritize replacing hazardous solvents with sustainable alternatives. Cyrene (dihydrolevoglucosenone), a biobased solvent derived from cellulose, has supplanted NMP in the amination step, reducing reprotoxic risks. Ethyl acetate replaces DCM in extraction phases, lowering carcinogenic potential and improving biodegradability. These substitutions reduce the overall process mass intensity (PMI) from 156 to 64 kg/kg and cut waste generation by 67%.

Catalytic and Process Optimizations

The substitution of bromine with N-bromosuccinimide (NBS) in the bromination step enhances selectivity and minimizes halogenated waste. NBS-mediated bromination in acetonitrile achieves 88% yield with 50% reduced bromine usage. Additionally, flow chemistry techniques have been explored to improve heat dissipation during exothermic steps, enabling safer scale-up.

Green Chemistry Approaches in this compound Synthesis

Waste Reduction Metrics

Green metrics quantify the environmental impact of synthetic routes. The traditional process exhibits an E-factor of 138, whereas the greener protocol reduces this to 46 through solvent recycling and byproduct minimization. Atom economy improvements from 64% to 78% further underscore the efficacy of modern methods.

Table 1: Comparison of Green Metrics for this compound Synthesis

Parameter Traditional Method Greener Method
E-factor (kg waste/kg product) 138 46
Atom Economy (%) 64 78
Process Mass Intensity 156 64
Solvent Toxicity High (NMP/DCM) Low (Cyrene/EtOAc)

Energy Efficiency

Microwave-assisted synthesis reduces reaction times from hours to minutes, particularly in the amination step. Energy consumption decreases by 40% compared to conventional heating.

Large-Scale Production and Industrial Adaptations

Challenges in Scaling

Granulation and direct compression techniques replace traditional wet granulation to enhance tablet stability. Excipients like hydroxypropyl methylcellulose (HPMC) and polyethylene oxide improve dissolution profiles while avoiding degradation.

Analytical Characterization and Quality Control

Spectroscopic Methods

¹H NMR (400 MHz, D₂O) of this compound hydrochloride reveals a singlet at δ 1.34 ppm for the tert-butyl group and aromatic protons at δ 7.4–7.6 ppm. IR spectroscopy confirms the carbonyl stretch at 1697 cm⁻¹ and C–Cl vibration at 750 cm⁻¹.

Purity Assessments

HPLC methods using C18 columns and UV detection at 254 nm achieve baseline separation of this compound from its degradation products. Specifications require ≤0.1% impurities per ICH guidelines.

Comparative Analysis of Synthesis Routes

The greener synthesis reduces capital expenditures by 30% through solvent recycling and lower waste disposal costs. However, NBS’s higher cost compared to bromine remains a barrier for some manufacturers.

Chemical Reactions Analysis

Types of Reactions: Bupropion undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like bromine are often employed.

Major Products:

Scientific Research Applications

Clinical Applications

  • Major Depressive Disorder (MDD)
    • Bupropion is indicated for the treatment of MDD. Clinical trials have demonstrated its efficacy in improving symptoms as measured by various scales, including the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) .
  • Seasonal Affective Disorder (SAD)
    • It is also approved for treating SAD, providing a therapeutic option for individuals experiencing depressive episodes related to seasonal changes .
  • Smoking Cessation
    • This compound is effective in aiding smoking cessation, showing significant reductions in cravings and withdrawal symptoms when used as part of a comprehensive smoking cessation program .
  • Attention Deficit Hyperactivity Disorder (ADHD)
    • Research indicates that this compound may be beneficial in treating ADHD, with studies showing reductions in ADHD symptoms among adult populations .
  • Weight Management
    • Unlike many antidepressants that cause weight gain, this compound is associated with weight loss, making it a suitable option for patients concerned about this side effect .

Off-Label Uses

This compound has several off-label applications supported by clinical evidence:

  • Antidepressant-Induced Sexual Dysfunction : this compound has been shown to alleviate sexual dysfunction caused by other antidepressants .
  • Neuropathic Pain : Preliminary studies suggest that this compound may provide relief for patients suffering from neuropathic pain .
  • Substance Use Disorders : There is evidence supporting its use in reducing cravings associated with cocaine and methamphetamine use, although results are mixed .

Case Studies and Research Findings

Study ReferenceApplicationFindings
Koshino et al. (2013)Major Depressive Disorder300 mg daily improved HAM-D scores significantly compared to placebo .
Lineberry et al. (1990)Smoking CessationThis compound significantly reduced withdrawal symptoms compared to placebo .
Blier et al. (2010)ADHDDemonstrated efficacy in reducing ADHD symptoms over 8 weeks .
Gross et al. (2007)Neuropathic Pain73% of patients reported pain relief on this compound sustained release .

Safety and Side Effects

This compound is generally well tolerated; however, it may induce seizures in susceptible individuals, particularly at higher doses. The risk of seizures can be mitigated by adhering to recommended dosing guidelines and avoiding contraindicated conditions such as eating disorders .

Mechanism of Action

Bupropion exerts its pharmacological effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. This compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters . Additionally, this compound acts as an antagonist at several nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .

Comparison with Similar Compounds

Selective Serotonin Reuptake Inhibitors (SSRIs)

Fluoxetine

  • Mechanism : Fluoxetine selectively inhibits serotonin (5-HT) reuptake, while bupropion targets DA/NE .
  • Side Effects : this compound lacks fluoxetine’s sexual dysfunction and weight gain risks. Fluoxetine’s long half-life increases drug interaction risks via CYP2D6 inhibition .

Sertraline

  • Sexual Function : In a placebo-controlled trial, this compound SR users reported significantly fewer sexual side effects (15%) compared to sertraline (43%) .
  • Efficacy: Both drugs showed similar remission rates in major depressive disorder (MDD), but this compound’s noradrenergic effects may benefit patients with fatigue or hypersomnia .
Parameter This compound SR Sertraline
Sexual Dysfunction 15% 43%
HAM-D Response Rate 58% 55%
Weight Change Neutral +1.5 kg

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Venlafaxine

  • Mechanism : Venlafaxine inhibits 5-HT/NE reuptake, whereas this compound lacks serotonergic activity.
  • Side Effects : Venlafaxine increases blood pressure and nausea risk, while this compound is better tolerated in patients with orthostatic hypotension .

Tricyclic Antidepressants (TCAs)

Amitriptyline

  • Efficacy: Both drugs reduced immobility in rodent forced-swim tests, but this compound’s DA selectivity contrasts with amitriptyline’s broad monoaminergic effects .
  • Safety : this compound has lower anticholinergic and cardiotoxic risks .

Smoking Cessation Agents

Nicotine Replacement Therapy (NRT)

  • Efficacy : this compound (300 mg/day) showed modest cessation rates (19–23%) similar to NRT but prevented weight gain (Δ = −1.2 kg vs. +2.4 kg with NRT) .
  • Mechanism : this compound’s nAChR antagonism reduces cravings, while NRT provides nicotine replacement .

Varenicline

  • Efficacy : Varenicline (OR = 3.1) outperforms this compound (OR = 2.0) in cessation rates but has higher nausea risk .

Stimulants

Methylphenidate

  • Mechanism: Both inhibit DA reuptake, but methylphenidate is 5-fold more potent.
  • Methamphetamine Antagonism : this compound weakly blocks methamphetamine-induced DA release (IC₅₀ = 1.2 μM) compared to methylphenidate (IC₅₀ = 0.3 μM) .
Compound DA Uptake Inhibition (IC₅₀) Abuse Liability
This compound 1.2 μM Low
Methylphenidate 0.3 μM Moderate
MDPV 0.02 μM High

Biological Activity

Bupropion, a unique antidepressant, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it does not significantly affect serotonin levels. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound's pharmacological effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:

  • Dopamine Transporter (DAT) : this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET), suggesting a stronger influence on dopaminergic activity.
  • Norepinephrine Transporter (NET) : Hydroxythis compound has similar affinity to this compound for NET but exhibits approximately 50% of its antidepressant activity despite higher concentrations in the brain .

Table 1: Affinity of this compound and Metabolites for Neurotransmitter Transporters

CompoundDAT AffinityNET Affinity
This compoundHighModerate
Hydroxythis compoundModerateHigh
Threo-hydrothis compoundLowLow
Erythro-hydrothis compoundLowLow

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The pharmacokinetic profile indicates:

  • Bioavailability : Approximately 5% due to extensive first-pass metabolism.
  • Half-life : Ranges from 21 to 30 hours, allowing for once or twice daily dosing.
  • Metabolite Concentrations : Hydroxythis compound reaches concentrations approximately tenfold higher than this compound itself, contributing significantly to its therapeutic effects .

Clinical Efficacy

Numerous studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD) and assisting with smoking cessation. A systematic review highlighted that this compound was effective in reducing depression scores across 24 out of 27 trials, showing comparable efficacy to other antidepressants .

Table 2: Summary of Clinical Trials on this compound Efficacy

Study ReferencePopulationOutcome MeasureResults
Koshino et al. MDD PatientsMADRS ScoresSignificant reduction in depression scores
Lineberry et al. MDD PatientsHAMD-D ScoresComparable efficacy to SSRIs
Case Study Panic DisorderSWLSImproved quality of life and reduced anxiety

Case Studies

A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses started at 150 mg daily, leading to significant improvements in panic symptoms and overall life satisfaction. However, after increasing the dosage to 300 mg daily, the patient experienced new panic attacks but ultimately reported enhanced psychosocial functioning after adjusting back to the lower dose .

Q & A

Basic Research Questions

Q. What are the primary neuropharmacological mechanisms underlying Bupropion's antidepressant effects?

this compound's therapeutic effects are attributed to dual inhibition of norepinephrine (NE) and dopamine (DA) reuptake, distinct from serotonergic antidepressants. Preclinical studies using forced-swim tests in rodents and receptor-binding assays confirm its selectivity for NE/DA transporters without direct serotonergic activity. Methodologically, radioligand displacement assays and microdialysis in animal models are key for validating these mechanisms .

Q. How does this compound's efficacy compare to SSRIs in treating depression, and what methodological considerations are critical in such comparisons?

Meta-analyses reveal this compound's non-inferiority to SSRIs, particularly in reducing sexual dysfunction and weight gain risks. However, trials often lack placebo arms, complicating interpretation. Robust designs should include double-blind protocols, standardized depression scales (e.g., HAM-D), and stratification by comorbidities (e.g., smoking). Cross-tapering periods are essential to avoid withdrawal confounders .

Q. What methodological approaches are used to assess this compound's impact on cognitive function in depressed patients?

Cognitive outcomes (e.g., memory, attention) are evaluated using neuropsychological batteries (e.g., Digit Symbol Substitution Test) and fMRI to measure prefrontal activation. Placebo-controlled trials with pre-post withdrawal paradigms (e.g., overnight smoking abstinence) isolate this compound's effects from nicotine withdrawal .

Advanced Research Questions

Q. How do this compound and its metabolites differentially modulate neurotransmitter systems, and what experimental strategies are employed to isolate their contributions?

Metabolites like hydroxythis compound and BW 306 exhibit distinct pharmacological profiles. In vitro assays (e.g., Xenopus oocyte voltage-clamp for 5-HT3 receptor inhibition) and CYP2B6 inhibition studies clarify metabolite-specific effects. Isotopic labeling and LC-MS/MS quantify metabolite plasma concentrations, while knockout rodent models dissect receptor subtype contributions .

Q. What are the implications of this compound's stereoselective metabolism for pharmacokinetic and pharmacodynamic studies?

Enantiomers (R/S-bupropion) show differential CYP2B6-mediated clearance and receptor binding. Chiral HPLC-MS/MS methods are critical for resolving enantiomer pharmacokinetics. Pre-incubation protocols in heterologous expression systems (e.g., HEK293 cells) assess stereoselective receptor inhibition .

Q. How can researchers address conflicting findings regarding this compound's receptor inhibition profiles across in vitro and in vivo models?

Discrepancies in 5-HT3 and nicotinic acetylcholine receptor (nAChR) inhibition arise from model-specific factors (e.g., Xenopus oocyte vs. mammalian neurons). Voltage-clamp electrophysiology with controlled pre-incubation times and molecular docking simulations reconcile these differences by accounting for voltage dependence and enantiomer selectivity .

Q. What experimental designs are recommended for evaluating this compound's efficacy in comorbid substance use disorders and depression?

Adaptive trials (e.g., SMART designs) with sequential randomization (e.g., this compound + CBT vs. placebo) are optimal. Urine metabolite monitoring (e.g., MA metabolites) and ecological momentary assessment (EMA) capture real-time craving/depression interplay. Pharmacogenomic stratification (CYP2B6*6 allele) enhances precision .

Q. How do CYP2B6 genetic polymorphisms influence this compound pharmacokinetics, and how should this be incorporated into clinical trial design?

CYP2B6*4 and *6 alleles alter hydroxythis compound AUC by 1.5–2-fold. Population pharmacokinetic modeling and genotyping (via TaqMan assays) are mandatory for dose optimization. Stratified randomization by genotype reduces variability in exposure-response analyses .

Methodological Notes

  • Receptor Studies : Use non-competitive inhibition models (e.g., Schild analysis) for 5-HT3/nAChRs .
  • Metabolite Quantification : Employ stereoselective LC-MS/MS with deuterated internal standards .
  • Cognitive Trials : Control for baseline cognitive deficits using propensity score matching .

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
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InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
Source PubChem
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InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
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Molecular Formula

C13H18ClNO
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DSSTOX Substance ID

DTXSID7022706
Record name Bupropion
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Molecular Weight

239.74 g/mol
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Physical Description

Solid
Record name Bupropion
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Boiling Point

BP: 52 °C at 0.005 mm Hg
Record name Bupropion
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Solubility

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene
Record name Bupropion
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Color/Form

Pale yellow oil

CAS No.

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9
Record name (±)-Bupropion
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Record name Bupropion [INN:BAN]
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Melting Point

233-234 °C
Record name Bupropion
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Synthesis routes and methods I

Procedure details

t-Butylamine was added to m-chloro-α-bromopropiophenone obtained above and the reaction mixture was refluxed for 3 hours. Excessive t-butylamine was removed by evaporation below 80° C. The concentrated solution was cooled down to room temperature and then extracted with 800 ml of ethyl acetate and 280 ml of water. The organic phase was dried with anhydrous magnesium sulfate (15 g) to obtain a solution of bupropion free base. A solution of HCl in ethyl acetate was added at room temperature to the organic phase. Crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was dissolved in 1200 ml of methanol and 120 ml of water at 80° C., decolorized with activated carbon (5 g) for 20 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 80° C.) for 3 hours to obtain pure product. Total yield was 70% based on m-chloropropiophenone, and the HPLC's purify was higher than or equal to 99.9%.
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Synthesis routes and methods II

Procedure details

Bupropion HCl was replaced with HBr and adjusted to obtain same amount Bupropion base.
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Synthesis routes and methods III

Procedure details

The dissolution of bupropion HBr formulations according to the invention were assessed in three USP-3 media, i.e., SGF pH 1.2, Acetate Buffer pH 4.5 and Phosphate Buffer pH 6.8 over a period of 16 hours. These results are contained in FIG. 66. Particularly Bupropion HBr XL 348 mg tablets (final), Lot # Bup-HBr-XL-012-5; Wellbutrin XL 300 mg tablets (final), Lot # 05A116; Bupropion HBr XL 348 mg tablets ECl Lot # Bup-HBr-XL-012-5 (EC 32 mg wg) and Wellbutrin XL 300 mg tablets (EC10-Lot # 05D047 were assessed in SGF media pH 1.2 for 2 hours, Acetate Buffer pH 4.5 for 2 hours, and Phosphate Buffer SIF pH 6.8 for a total of 10 hours. The results are contained in the FIG. 66-68.
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[Compound]
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Bupropion HBr XL 348
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[Compound]
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Bup-HBr XL-012-5
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300 mg
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Bupropion HBr XL 348
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Bup-HBr XL-012-5
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32 mg
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300 mg
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Synthesis routes and methods IV

Procedure details

1.0 g of bupropion hydrochloride salt was dissolved in the minimum amount of water in 250 ml flask. The contents of the flask were transferred to a separatory funnel, to which 20 ml of 10% aqueous sodium carbonate was added, and the mixture was extracted with methylene chloride (3×50 ml). The combined methylene chloride extracts were washed with water (3×50 ml), then brine solution (50 ml), dried over anhydrous K2CO3, filtered and the filtrate stripped down under reduced pressure on a rotary evaporator to give the desired product as a yellow oil (7.9 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.90 (s, 1H), 7.81 (d, j=7.8 Hz, 1H), 7.48 (d, j=7.8 Hz, 1H), 7.37 (dd, j1=j2=7.8 Hz, 1H), 4.24 (qt, J=7.2 Hz, 1H), 1.19 (d, j=7.2 Hz, 3H), 0.97 (s, 9H) ppm. ppm; MS m/z 240 (M+). LC-MS m/z 240 (M+) single peak at Rt=8.40 min.
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90%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.